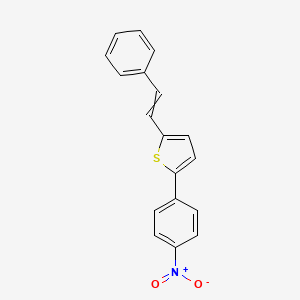
2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a nitrophenyl group and a phenylethenyl group attached to the thiophene ring. It is of interest in various fields of research due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and 2-bromo-5-phenylethenylthiophene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)thiophene: Lacks the phenylethenyl group, making it less complex.
5-(2-Phenylethenyl)thiophene: Lacks the nitrophenyl group, affecting its electronic properties.
2-(4-Aminophenyl)-5-(2-phenylethenyl)thiophene: Contains an amino group instead of a nitro group, altering its reactivity.
Uniqueness
2-(4-Nitrophenyl)-5-(2-phenylethenyl)thiophene is unique due to the combination of the nitrophenyl and phenylethenyl groups, which impart distinct electronic and structural properties. This makes it a valuable compound for various research applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
51776-11-5 |
|---|---|
Molecular Formula |
C18H13NO2S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-(2-phenylethenyl)thiophene |
InChI |
InChI=1S/C18H13NO2S/c20-19(21)16-9-7-15(8-10-16)18-13-12-17(22-18)11-6-14-4-2-1-3-5-14/h1-13H |
InChI Key |
FPJMZJALSSGPTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















